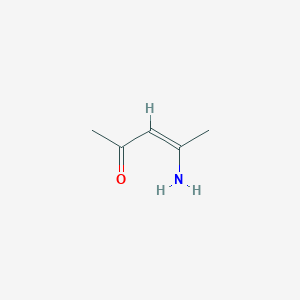
4-Amino-3-penten-2-one
描述
4-Amino-3-penten-2-one, also known as acetylacetonamine, is an organic compound with the molecular formula C5H9NO. It is a member of the enaminone family, characterized by the conjugated system N–C=C–C=O. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
作用机制
Target of Action
4-Amino-3-penten-2-one, also known as Acetylacetonamine , is a compound that primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it a significant target for various compounds.
Mode of Action
It is known to engage in intramolecular hydrogen bonding . This interaction involves the calculation of electron density ρ ® and Laplacian ∇ 2 ρ ® at the bond critical point (BCP) using atoms-in-molecule (AIM) theory . The H···O bond possesses low ρ and positive ∇ 2 ρ ®, which are in agreement with the electrostatic character of the intramolecular hydrogen bond (IHB), whereas the N–H bond has covalent character (∇ 2 ρ < 0) .
Biochemical Pathways
This compound is part of the enaminone class of compounds, which are important organic synthetic intermediates for the synthesis of a variety of heterocycles and pharmaceutical compounds . These compounds combine the electrophilicity of enones with the nucleophilicity of enamines . Their basic structural units, N–C=C–C=O, are responsible for the synthesis of many therapeutic agents of both natural and synthetic sources .
Pharmacokinetics
It is known that the compound is solid in form and should be stored at temperatures between 2-8°c . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
It is known that the compound’s intramolecular hydrogen bonding can result in changes to the molecule’s structure and aromaticity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the strength of the compound’s hydrogen bonds can vary depending on the presence of certain substituents. It has been found that the strongest/weakest hydrogen bonds exist for CF3/F substitutions . Furthermore, the compound’s stability under atmospheric conditions at room temperature allows it to be easily prepared, isolated, and stored .
生化分析
Biochemical Properties
It is known that this compound is involved in the synthesis of many therapeutic agents of both natural and synthetic sources . It combines the electrophilicity of enones with the nucleophilicity of enamines . This suggests that 4-Amino-3-penten-2-one may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Given its role in the synthesis of various compounds, it is plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its role in the synthesis of various compounds suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its role as a precursor in the synthesis of various compounds, it may interact with various enzymes or cofactors .
准备方法
4-Amino-3-penten-2-one can be synthesized through several methods. One common synthetic route involves the reaction of acetylacetone with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the enaminone structure . Industrial production methods may involve similar processes but are optimized for larger-scale production, ensuring higher yields and purity.
化学反应分析
4-Amino-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Condensation: The compound can undergo condensation reactions to form heterocyclic compounds, which are valuable in pharmaceuticals and materials science
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Amino-3-penten-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
相似化合物的比较
4-Amino-3-penten-2-one can be compared with other enaminone compounds, such as:
4-Methylamino-3-penten-2-one: Similar in structure but with a methyl group attached to the amino group.
3-Amino-1-phenyl-2-buten-1-one: Contains a phenyl group, which alters its reactivity and applications.
Methyl 3-amino-2-butenoate: A derivative with an ester group, used in different synthetic applications
The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile intermediate in various chemical processes.
属性
IUPAC Name |
(Z)-4-aminopent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLAYKKXCYSJSF-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310080 | |
| Record name | (3Z)-4-Amino-3-penten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23652-84-8, 1118-66-7 | |
| Record name | (3Z)-4-Amino-3-penten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23652-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylacetonamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3Z)-4-Amino-3-penten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-penten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-amino-3-penten-2-one?
A1: this compound has a molecular formula of C5H9NO and a molecular weight of 99.13 g/mol.
Q2: How does the intramolecular hydrogen bond in this compound compare to its derivatives?
A3: The intramolecular hydrogen bond strength in this compound is weaker than in its 3-methyl derivative, 3-methyl-4-amino-3-penten-2-one. [, ] This difference is attributed to the steric effects of the methyl group in the 3-methyl derivative. [] Computational studies have also explored the effect of various substituents on the intramolecular hydrogen bond strength in this compound derivatives. [, ]
Q3: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A3: Various spectroscopic techniques are employed to characterize this compound and its derivatives. These include:
- NMR Spectroscopy (1H and 13C NMR): Used to study the structure, tautomerism, and reaction mechanisms involving this compound and its derivatives. [, , , , ]
- IR Spectroscopy: Provides information about functional groups and intramolecular hydrogen bonding. [, , ]
- Raman Spectroscopy: Complements IR spectroscopy in vibrational analysis. []
- UV-Vis Spectroscopy: Used to study electronic transitions and investigate the influence of substituents on the electronic structure. [, ]
Q4: How is this compound typically synthesized?
A5: this compound is commonly prepared by reacting warm acetylacetone with ammonia. While traditional methods employ dry, gaseous ammonia [], studies have shown that aqueous ammonia can also be used to achieve a near-quantitative yield. []
Q5: How does this compound react with diazonium salts?
A6: this compound undergoes azo coupling reactions with benzenediazonium salts at the C-3 position. [, ] The tautomeric equilibrium of the resulting azo compounds can be influenced by substituents on the benzene ring of the diazonium salt. [, ]
Q6: Can this compound act as a ligand in metal complexes?
A7: Yes, this compound and its N-substituted derivatives function as bidentate ligands for various metal ions, including palladium(II), nickel(II), and copper(II). [, , , , , ] These ligands typically form six-membered chelate rings with the metal center. []
Q7: What is the significance of the cis-s-cis configuration in metal complexes of this compound derivatives?
A8: The cis-s-cis configuration in this compound derivatives allows for the formation of stable, square-planar palladium(II) complexes. [] This specific arrangement of donor atoms (O and N) around the metal center is crucial for the complex's stability. [, ]
Q8: How are this compound derivatives utilized in analytical chemistry?
A9: Derivatives of this compound, specifically Fluoral-P (this compound), are employed in analytical chemistry for the detection and quantification of formaldehyde in various matrices. [, , , , , ]
Q9: Describe the principle behind using Fluoral-P for formaldehyde detection.
A10: Fluoral-P reacts with formaldehyde via a Hantzsch reaction, producing a yellow-colored compound, 3,5-diacetyl-1,4-dihydrolutidine (DDL). [, , , ] The intensity of the yellow color is directly proportional to the formaldehyde concentration, allowing for quantitative analysis using spectrophotometry.
Q10: What are the advantages of using Fluoral-P-based methods for formaldehyde analysis?
A10: Fluoral-P-based methods offer several advantages for formaldehyde analysis:
- Sensitivity: The methods exhibit high sensitivity, enabling the detection of formaldehyde at low concentrations. [, , ]
- Selectivity: Fluoral-P demonstrates high selectivity towards formaldehyde, minimizing interference from other aldehydes and compounds. []
- Simplicity: The reaction procedure is simple and can be adapted for various analytical platforms, including flow injection analysis and colorimetric sensor strips. [, , ]
Q11: How is computational chemistry employed in studying this compound and its derivatives?
A11: Computational chemistry plays a crucial role in:
- Structure determination: Determining the most stable conformations and analyzing intramolecular hydrogen bonding. [, , , , ]
- Investigating tautomeric equilibria: Predicting the relative stability of different tautomeric forms. [, , , , ]
- Studying reaction mechanisms: Exploring reaction pathways and transition states involved in reactions with this compound derivatives. []
- Evaluating electronic properties: Calculating molecular electrostatic potentials, density of states (DOS), and non-linear optical properties. []
- Predicting molecular properties: Developing quantitative structure-activity relationship (QSAR) models to predict properties like electronic transport efficiency and potential applications as molecular switches. [, ]
Q12: How does the substitution of different groups at the nitrogen atom influence the properties of this compound?
A12: N-substitution significantly impacts the properties of this compound:
- Intramolecular hydrogen bonding: N-methyl and N-phenyl substitutions weaken the intramolecular hydrogen bond compared to the unsubstituted compound. [, ]
- Tautomeric equilibria: The proportion of enamino-azo and imino-hydrazo tautomers in azo coupling products can be affected by the substituent on the nitrogen atom. []
- Metal complex formation: The steric bulk of the N-substituent can influence the isomerism and stability of metal complexes. [, ]
- Reactivity: The reactivity towards electrophiles like phenyl isocyanate and isothiocyanate can be altered depending on the N-substituent and its electronic effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



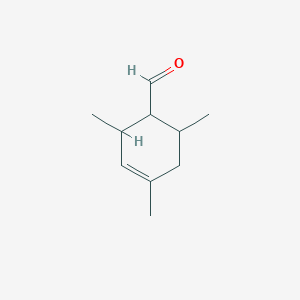
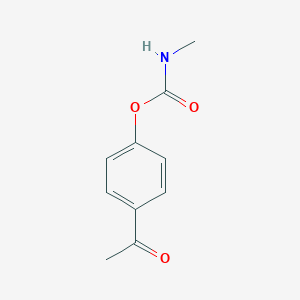



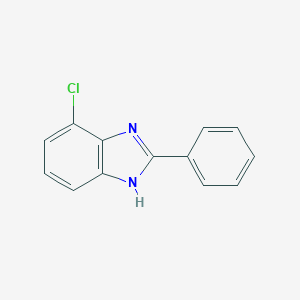


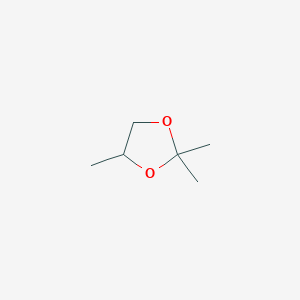


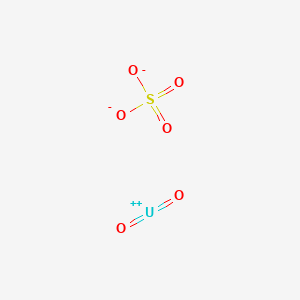
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B74442.png)
